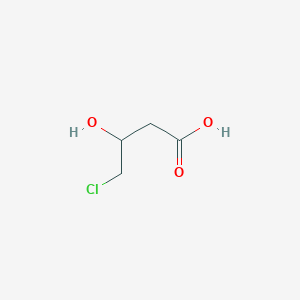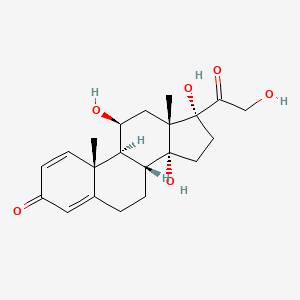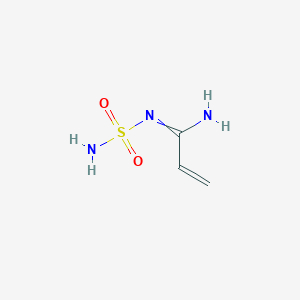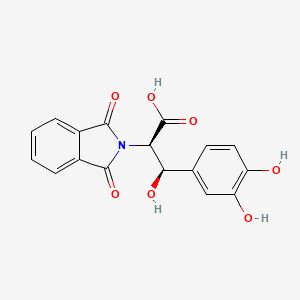
Quinoxaline, 7-fluoro-2-methyl-
Overview
Description
Quinoxaline, 7-fluoro-2-methyl- is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxalines are known for their fused benzene and pyrazine rings, making them an important class of compounds in medicinal chemistry due to their diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For 7-fluoro-2-methyl-quinoxaline, the process can be modified to include fluorinated and methylated precursors. One common method involves the reaction of 7-fluoro-2-methylbenzene-1,2-diamine with a suitable dicarbonyl compound under acidic or basic conditions .
Industrial Production Methods: Industrial production often employs green chemistry principles to minimize environmental impact. Catalysts such as mono-ammonium phosphate or di-ammonium phosphate can be used to facilitate the reaction, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Quinoxaline, 7-fluoro-2-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxalines.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Halogenated quinoxalines.
Scientific Research Applications
Quinoxaline, 7-fluoro-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in treating neurological disorders.
Industry: Utilized in the development of dyes, fluorescent materials, and organic sensitizers for solar cells
Mechanism of Action
The mechanism of action of quinoxaline, 7-fluoro-2-methyl- involves its interaction with various molecular targets:
Comparison with Similar Compounds
Quinazoline: Another nitrogen-containing heterocyclic compound with similar pharmacological activities.
Cinnoline: Shares structural similarities with quinoxaline but has different biological activities.
Phthalazine: Another isomer of quinoxaline with distinct chemical properties.
Uniqueness: Quinoxaline, 7-fluoro-2-methyl- is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability.
Properties
IUPAC Name |
7-fluoro-2-methylquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c1-6-5-11-8-3-2-7(10)4-9(8)12-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXZAYNPKJTCME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=CC(=CC2=N1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 4-((2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate](/img/structure/B3333286.png)

![(1R,4S,5S,6S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid;hydrate](/img/structure/B3333296.png)
![(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride](/img/structure/B3333308.png)


![7-Chloro-5-methoxyimidazo[1,2-c]pyrimidine](/img/structure/B3333325.png)
![2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid](/img/structure/B3333339.png)




